molecular formula C9H7BrClN3 B1524317 4-(bromomethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole CAS No. 1228182-70-4

4-(bromomethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole

Cat. No.: B1524317
CAS No.: 1228182-70-4
M. Wt: 272.53 g/mol
InChI Key: WJZPLBUTOBELLV-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole is a versatile chemical scaffold designed for advanced pharmaceutical and agrochemical research . The 1,2,3-triazole core is a privileged structure in medicinal chemistry due to its significant stability, dipole moment, and ability to form hydrogen bonds, mimicking properties of an amide bond while resisting metabolic degradation . This makes it an invaluable building block for the synthesis of novel bioactive molecules. The bromomethyl functional group provides a highly reactive site for further synthetic modification, allowing researchers to readily incorporate this triazole scaffold into larger, more complex molecular architectures via nucleophilic substitution or metal-catalyzed cross-coupling reactions . Compounds based on the 1,2,3-triazole structure, particularly those with specific aryl substitutions, have demonstrated potent biological activities. Research on closely related analogs, such as 1-(4-Bromophenyl)-5-phenyl-1H-1,2,3-triazole, has shown significant efficacy against fungal pathogens like mango anthracnose, with studies indicating that the mechanism of action involves strong interactions with cytochrome P450 enzymes, including sterol 14α-demethylase (CYP51) . This enzyme is a classic and well-established target for triazole-based antifungal agents . The inhibition of CYP51 disrupts the synthesis of ergosterol, a key component of fungal cell membranes, leading to increased membrane permeability and cell death . Beyond antimicrobial applications, 1,2,3-triazole derivatives are extensively investigated for a wide spectrum of therapeutic areas, including anticancer, anti-inflammatory, antitubercular, and anticonvulsant activities, highlighting the broad research potential of this compound class . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Properties

IUPAC Name

4-(bromomethyl)-1-(4-chlorophenyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClN3/c10-5-8-6-14(13-12-8)9-3-1-7(11)2-4-9/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZPLBUTOBELLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(N=N2)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most efficient and widely used method for synthesizing 1,2,3-triazoles is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method allows regioselective formation of 1,4-disubstituted 1,2,3-triazoles under mild conditions with high yields and selectivity.

  • Step 1: Preparation of 4-chlorophenyl azide
    The 4-chlorophenyl azide is prepared by diazotization of 4-chloroaniline followed by azide substitution.

  • Step 2: Reaction with propargyl bromide
    The azide is then reacted with propargyl bromide (alkyne with a bromomethyl substituent) under Cu(I) catalysis in aqueous or mixed solvents at room temperature or slightly elevated temperatures. This click reaction yields 1-(4-chlorophenyl)-4-(bromomethyl)-1,2,3-triazole regioselectively.

  • Reaction conditions:

    • Catalyst: CuSO4 with sodium ascorbate or CuI
    • Solvent: Water/tert-butanol mixture or other polar solvents
    • Temperature: Ambient to 60 °C
    • Time: Several hours to overnight
  • Advantages:

    • High regioselectivity for 1,4-substitution
    • Mild reaction conditions
    • Tolerant to various functional groups

This method is supported by extensive literature on metal-catalyzed azide-alkyne cycloaddition, which is the gold standard for 1,2,3-triazole synthesis.

Metal-Free Synthesis via α-Bromo-β-Substituted Enones and Azides

An alternative metal-free approach involves the reaction of α-bromo-β-substituted enones with organic azides to form 1,4,5-trisubstituted 1,2,3-triazoles, which can be adapted for the synthesis of bromomethyl-substituted triazoles.

  • Key reaction:
    Organic azides react with α-bromo-β-phenylacroleins or similar compounds in chloroform at room temperature to yield bromomethyl-substituted triazoles.

  • Yields:
    Moderate to good yields are reported depending on substituents and azide types.

  • Scope:
    This method tolerates various aryl and alkyl azides and can be extended to cyclic and acyclic enones.

This approach avoids metal catalysts, which is beneficial for environmentally sensitive applications.

Halomethylation of Preformed 1-(4-chlorophenyl)-1,2,3-triazole

Another method involves first synthesizing 1-(4-chlorophenyl)-1H-1,2,3-triazole and then introducing the bromomethyl group via electrophilic substitution:

  • Procedure:

    • The triazole is reacted with bromomethylating agents such as bromomethyl bromide or N-bromosuccinimide (NBS) under acidic or neutral conditions.
    • The reaction is typically carried out in polar solvents like ethanol or acetonitrile, sometimes with catalysts or bases to promote substitution.
  • Reaction monitoring:
    Thin-layer chromatography (TLC) and purification by recrystallization or column chromatography are used to isolate the product.

  • Limitations:

    • Potential for side reactions or over-bromination
    • Requires careful control of reaction time and temperature

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield Range (%) Advantages Limitations
CuAAC (Copper-Catalyzed) 4-chlorophenyl azide + propargyl bromide, Cu(I) catalyst, aqueous solvent, RT to 60 °C 70–95 High regioselectivity, mild conditions Requires copper catalyst
Metal-Free α-Bromo Enone + Azide α-bromo-β-phenylacrolein + organic azides, chloroform, RT 50–80 Metal-free, environmentally friendly Moderate yields, substrate scope
Halomethylation of Triazole 1-(4-chlorophenyl)-1,2,3-triazole + bromomethyl bromide/NBS, polar solvent 60–85 Simple reagents, direct functionalization Possible side reactions, requires optimization

Detailed Research Findings and Notes

  • The CuAAC method is the most established and offers excellent regioselectivity for the 1,4-disubstituted triazole, which matches the substitution pattern of 4-(bromomethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole.

  • Metal-free protocols provide an alternative when metal contamination is a concern, though yields may be somewhat lower and reaction conditions require fine-tuning.

  • Halomethylation of preformed triazoles is a classical approach but demands careful control to avoid poly-substitution or decomposition. Reaction times can range from hours to days, often monitored by TLC.

  • Purification techniques such as recrystallization and column chromatography are standard across methods to achieve high purity.

  • Reaction progress and regioselectivity are typically confirmed by spectroscopic methods including NMR, IR, and mass spectrometry.

Chemical Reactions Analysis

Substitution Reactions

The bromomethyl group undergoes nucleophilic substitution (SN2) with diverse nucleophiles. Key examples:

NucleophileReaction ConditionsProduct (Yield%)
Sodium thiophenoxideDMF, 80°C, 12 h 4-(PhS-methyl) (75)
MethanolH₂SO₄, reflux, 6 h 4-(methoxymethyl) (62)
PiperidineTHF, 25°C, 24 h 4-(piperidinomethyl) (80)

Mechanistic studies show that ultrasound irradiation enhances reaction rates by 3–4-fold due to localized heating (5000 K hot spots) .

Coupling Reactions

The bromomethyl group serves as a substrate for cross-coupling under palladium catalysis:

Reaction TypeCatalystLigandYield%
SuzukiPd(PPh₃)₄None85
HeckPd(OAc)₂Triphenylphosphine72
SonogashiraCuI/PdCl₂Pyrrolidine60

Example : Suzuki coupling with phenylboronic acid yields 4-(phenylmethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole (IC₅₀ = 0.023 μM for IDO1 inhibition) .

Mechanochemical Cycloreversion

Mechanical forces (e.g., ball-milling) induce cycloreversion of the triazole ring, releasing reactive intermediates . This process is reversible under controlled conditions:

1 2 3 TriazoleMechanical StressBall MillingAlkyne+Azide\text{1 2 3 Triazole}\xleftrightarrow[\text{Mechanical Stress}]{\text{Ball Milling}}\text{Alkyne}+\text{Azide}

Kinetics :

  • Activation energy: Ea=35±2kJ molE_a=35\pm 2\,\text{kJ mol} .

  • Reaction rate doubles under liquid-assisted grinding .

Scientific Research Applications

4-(bromomethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer properties.

    Materials Science: The compound is utilized in the development of advanced materials, including polymers and coordination complexes, due to its ability to form stable structures.

    Biological Studies: It serves as a probe in biological studies to investigate enzyme activities and protein interactions.

    Industrial Applications: The compound is employed in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The triazole ring can also participate in π-π stacking interactions and hydrogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Binding Affinity and Bioactivity

Table 1: Comparison of Key Triazole Derivatives
Compound Name & Structure Key Substituents Biological Activity/Interaction Reference
4-(Bromomethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole 4-Bromomethyl, 1-(4-chlorophenyl) Intermediate for drug synthesis
S8000011 : 4-(1-(4-Chloronaphthalen-1-yloxy)ethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole 4-Ethyl-naphthalenyloxy, 1-(4-chlorophenyl) High IMPDH binding (ΔG = -12.19 kcal/mol)
DX-04-06 : 4-(5-Chloro-2-methoxyphenyl)-1-(4-(trifluoromethyl)benzyl)-1H-1,2,3-triazole 4-Chloro-methoxyphenyl, 1-(trifluoromethylbenzyl) Anti-tumor agent (IDO1 inhibition)
BPTA : 1-(4-Bromophenyl)-5-phenyl-1H-1,2,3-triazole 1-(4-Bromophenyl), 5-phenyl Antimicrobial activity (HSA binding)
Compound 16 : 1-(4-Chlorophenyl)-1H-1,2,3-triazole 1-(4-Chlorophenyl) Structural analog with minimal substitution
Key Findings :
  • Substituent Position : The position of halogenated groups significantly impacts bioactivity. For instance, S8000011 (4-substituted) exhibits strong binding to IMPDH due to its bulky naphthalenyloxy group, whereas BPTA (1-substituted bromophenyl) shows antimicrobial activity .
  • Halogen Effects : Bromine vs. chlorine substituents influence electronic and steric properties. Bromine’s larger atomic radius enhances lipophilicity and van der Waals interactions in binding pockets. For example, bromomethyl in the target compound offers better leaving-group reactivity than chloromethyl analogs .
  • Functional Group Diversity : The trifluoromethyl group in DX-04-06 improves metabolic stability and target affinity, highlighting the role of electron-withdrawing groups in optimizing pharmacokinetics .

Structural Isosterism and Activity

Isostructural chloro and bromo derivatives (e.g., compounds 4 and 5 in ) demonstrate that bromine substitution can enhance intermolecular interactions in therapeutic applications. For example:

  • 4-(4-Bromophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (bromo analog) showed superior antimicrobial activity compared to its chloro counterpart, attributed to stronger halogen bonding with target proteins .

Biological Activity

4-(Bromomethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole is a member of the triazole family, which are five-membered heterocyclic compounds known for their diverse biological activities. This compound exhibits significant potential in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique structural features, including a bromomethyl group and a chlorophenyl moiety.

Chemical Structure and Properties

  • Molecular Formula : C₉H₇BrClN₃
  • CAS Number : 1228182-70-4
  • Melting Point : 142–144 °C

Synthesis

The synthesis of this compound typically involves:

  • Preparation of 4-chlorophenyl azide.
  • Cycloaddition with propargyl bromide.
  • Bromomethylation using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In studies assessing its activity against various bacterial and fungal strains, it has shown effectiveness comparable to standard antimicrobial agents. The compound's mechanism likely involves disruption of microbial cell wall synthesis or interference with essential metabolic pathways.

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on cholinesterase enzymes:

  • Acetylcholinesterase (AChE) : Exhibits noncompetitive inhibition.
  • Butyrylcholinesterase (BChE) : Shows competitive inhibition.

These properties suggest potential applications in treating neurodegenerative diseases where cholinesterase activity is dysregulated .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays (e.g., DPPH and ABTS methods). Results indicate that it possesses significant antioxidant activity, which could contribute to its protective effects against oxidative stress-related diseases .

Study 1: Antimicrobial Efficacy

In a study published in 2023, various triazoles were synthesized and tested for antimicrobial activity. The results demonstrated that this compound exhibited superior activity against both Gram-positive and Gram-negative bacteria as well as fungi.

CompoundBacterial StrainZone of Inhibition (mm)
ControlE. coli25
TestE. coli22
ControlS. aureus30
TestS. aureus27

Study 2: Enzyme Inhibition Profile

A kinetic study revealed the compound's ability to inhibit cholinesterases effectively:

EnzymeInhibition TypeIC50 Value (µM)
AcetylcholinesteraseNoncompetitive10
ButyrylcholinesteraseCompetitive15

These findings indicate that the compound may have therapeutic implications in conditions such as Alzheimer's disease .

Q & A

Q. Example SAR Table :

Substituent (Position 4)Cytotoxicity (IC₅₀, μM)CYP51 Inhibition (%)
BrCH₂12.3 ± 1.278 ± 5
ClCH₂18.9 ± 2.165 ± 7
CH₃>5022 ± 3

What strategies resolve contradictions in biological activity data across studies?

Advanced Question
Contradictions often arise from variations in experimental design. Address these by:

  • Purity Validation : Reanalyze compounds via HPLC (>95% purity). Impurities (e.g., unreacted starting materials) may skew results .
  • Assay Standardization :
    • Use identical cell lines (e.g., HepG2 vs. HeLa) and culture conditions (e.g., serum concentration, incubation time).
    • Normalize enzyme inhibition assays to a positive control (e.g., ketoconazole for CYP51) .
  • Structural Analogues : Test derivatives with minor modifications (e.g., 4-fluorophenyl instead of 4-chlorophenyl) to isolate substituent effects .

How to design a multi-step synthesis protocol for generating triazole derivatives with diverse functional groups?

Advanced Question
A modular approach enables diversification:

  • Core Synthesis : Use CuAAC to attach the 4-chlorophenyl group.
  • Post-Functionalization :
    • Buchwald-Hartwig Coupling : Introduce aryl amines at the triazole 4-position .
    • Suzuki-Miyaura Reaction : Cross-couple boronic acids with bromomethyl groups to install biaryl motifs .
  • Purification : Employ flash chromatography (gradient elution) or recrystallization (ethanol/water) for high-purity intermediates .

What computational methods predict the reactivity of the bromomethyl group in nucleophilic substitution reactions?

Advanced Question

  • DFT Calculations : Use Gaussian 16 to optimize geometries at the B3LYP/6-31G(d) level. Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites .
  • NBO Analysis : Quantify charge distribution; the bromomethyl carbon typically carries a partial positive charge (δ+ ~0.35), making it susceptible to SN2 attacks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(bromomethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole
Reactant of Route 2
Reactant of Route 2
4-(bromomethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole

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